Kobe0065

Catalog No.
S548762
CAS No.
436133-68-5
M.F
C15H11ClF3N5O4S
M. Wt
449.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kobe0065

CAS Number

436133-68-5

Product Name

Kobe0065

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-[2,6-dinitro-4-(trifluoromethyl)anilino]thiourea

Molecular Formula

C15H11ClF3N5O4S

Molecular Weight

449.8 g/mol

InChI

InChI=1S/C15H11ClF3N5O4S/c1-7-2-3-9(6-10(7)16)20-14(29)22-21-13-11(23(25)26)4-8(15(17,18)19)5-12(13)24(27)28/h2-6,21H,1H3,(H2,20,22,29)

InChI Key

KSJVAYBCXSURMQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=S)NNC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])Cl

Solubility

Soluble in DMSO, not in water

Synonyms

Kobe0065; Kobe 0065; Kobe0065.

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NNC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])Cl

Description

The exact mass of the compound Kobe0065 is 449.01724 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Kobe0065 is a small-molecule compound being investigated for its potential to inhibit Ras, a protein that plays a crucial role in cell signaling pathways. Mutations in Ras can lead to uncontrolled cell growth and are associated with various cancers [].

Mechanism of Action

The primary function of Kobe0065 is to disrupt the interaction between Ras and Raf, another protein in the signaling cascade. By competitively binding to the GTP-bound form of Ras (Ras·GTP), Kobe0065 prevents it from activating Raf, thereby inhibiting downstream signaling pathways that promote cancer cell proliferation [].

Studies and Findings

Research suggests that Kobe0065 exhibits promising anti-tumor activity. Studies have shown that it can:

  • Inhibit the binding of Ras·GTP to c-Raf with a Ki value of 46 ± 13 μM, indicating moderate affinity [].
  • Suppress the phosphorylation of MEK and ERK, kinases downstream of Raf in the signaling pathway [].
  • Reduce colony formation in cells harboring activated Ras mutations [].

Kobe0065 is a small-molecule compound identified through virtual screening for its ability to inhibit the interactions of the K-Ras protein with its effector proteins. Discovered by Tohru Kataoka's research group in 2013, it has shown significant potential as a therapeutic agent targeting K-Ras, which is frequently mutated in various cancers, including non-small cell lung cancer and colorectal cancer . The compound's structure is characterized by a urea or thiourea moiety that facilitates its binding to the K-Ras protein, effectively disrupting its signaling pathways.

Kobe0065 acts as a competitive inhibitor of the Ras-Raf protein-protein interaction [, , ]. Here's a breakdown of the mechanism:

  • Ras activation: Ras protein exists in two forms: inactive Ras-GDP and active Ras-GTP. In healthy cells, external signals trigger the exchange of GDP for GTP, activating Ras.
  • Ras-Raf interaction: Activated Ras-GTP binds to Raf kinase, initiating a signaling cascade that promotes cell growth and proliferation.
  • Kobe0065 intervention: Kobe0065 competes with Raf for the binding site on Ras-GTP. By occupying this site, Kobe0065 prevents Ras from activating Raf, thereby inhibiting the downstream signaling pathway crucial for uncontrolled cell growth in cancer cells [].

Studies have shown that Kobe0065 effectively inhibits the growth of cancer cells harboring mutations in Ras oncogenes [, ].

Please note:

  • The information on Kobe0065 is primarily derived from product descriptions offered by chemical suppliers [, , ].
  • Further research is necessary to understand the detailed structure, chemical properties, and safety profile of Kobe0065.

Kobe0065 primarily functions as an inhibitor of the K-Ras protein's interactions with its downstream effectors. Specifically, it competes with guanosine triphosphate-bound K-Ras for binding to c-Raf-1, a critical step in the Ras signaling cascade. In vitro studies have demonstrated that Kobe0065 can inhibit the phosphorylation of mitogen-activated protein kinase kinase (MEK) and extracellular signal-regulated kinase (ERK), which are downstream targets of K-Ras signaling . The compound exhibits a competitive inhibition mechanism with a dissociation constant (KiK_i) value of approximately 46 μM, indicating its potency in disrupting Ras-effector interactions .

Kobe0065 has been shown to induce apoptosis in H-Ras transformed NIH 3T3 cells and inhibit both anchorage-dependent and -independent cell growth. Its mechanism involves down-regulation of several key signaling molecules, including MEK/ERK and Akt, thus highlighting its potential as an antitumor agent . Furthermore, Kobe0065 has exhibited efficacy in xenograft models of human colon carcinoma, further supporting its role as a promising therapeutic candidate against K-Ras-driven cancers .

The synthesis of Kobe0065 involves several steps:

  • Formation of Urea or Thiourea Derivatives: The initial step typically involves the reaction of an amine with carbonyl compounds under specific conditions to form urea or thiourea derivatives.
  • Purification: The resulting compounds are purified using techniques such as column chromatography.
  • Final Product Isolation: The final product is isolated through solvent evaporation and recrystallization if necessary.

A detailed synthetic route includes the use of sodium methylate in anhydrous methanol followed by reactions with hydrazine monohydrate and other reagents under controlled conditions .

Kobe0065 is primarily researched for its applications in cancer therapy, particularly targeting tumors with K-Ras mutations. Its ability to inhibit K-Ras signaling pathways makes it a candidate for combination therapies aimed at enhancing the efficacy of existing treatments. Additionally, it serves as a valuable tool in biochemical assays to study Ras signaling dynamics and drug interactions .

Studies on Kobe0065 have focused on its interactions with various proteins involved in Ras signaling pathways. It has been shown to effectively inhibit the binding of H-Ras.GTP to c-Raf-1, which is critical for downstream signaling activation. Interaction studies indicate that Kobe0065 not only disrupts this binding but also modulates the activity of several downstream kinases, suggesting a multifaceted role in impacting cellular signaling networks .

Several compounds exhibit structural and functional similarities to Kobe0065. These include:

  • Kobe2602: An analog that also targets K-Ras but has different binding kinetics and biological activity.
  • Rigosertib: A compound that inhibits Ras signaling but operates through different mechanisms.
  • Sulindac sulfide: Another small molecule that affects Ras pathways but may have distinct side effects.
CompoundMechanism of ActionUnique Features
Kobe0065Inhibits K-Ras/c-Raf interactionPotent apoptosis inducer in H-Ras transformed cells
Kobe2602Similar inhibition of K-RasDifferent binding affinity and kinetics
RigosertibInhibits Ras signalingBroad specificity across multiple Ras isoforms
Sulindac sulfideAffects Ras pathwaysNon-selective effects on other pathways

This comparison illustrates that while these compounds share similar targets within the Ras signaling network, Kobe0065's unique structure and mechanism confer specific advantages for therapeutic development against K-Ras-driven malignancies .

Kobe0065 (IUPAC name: N-(3-chloro-4-methylphenyl)-2-[2,6-dinitro-4-(trifluoromethyl)phenyl]hydrazinecarbothioamide) is a structurally complex small molecule with the molecular formula C₁₅H₁₁ClF₃N₅O₄S and a molecular weight of 449.79 g/mol. Its architecture comprises three distinct aromatic systems interconnected through hydrazine and thiourea linkages (Figure 1):

  • A 3-chloro-4-methylphenyl group attached to the thiourea moiety.
  • A central hydrazinecarbothioamide bridge.
  • A 2,6-dinitro-4-(trifluoromethyl)phenyl group featuring electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) substituents.

Key functional groups include:

  • Thiourea (-NHC(=S)NH-): Enhances hydrogen-bonding capacity and metal coordination potential.
  • Nitro groups: Contribute to electron-deficient aromatic systems, influencing reactivity and binding interactions.
  • Trifluoromethyl group: Increases lipophilicity and metabolic stability.
  • Chloro and methyl substituents: Modulate steric and electronic properties of the phenyl ring.

The SMILES string (ClC1=CC(NC(=S)NNC2=C([N+](=O)[O-])C=C(C(F)(F)F)C=C2[N+](=O)[O-])=CC=C1C) and InChI key (KSJVAYBCXSURMQ-UHFFFAOYSA-N) further delineate its stereoelectronic features.

Synthetic Routes and Reaction Mechanisms

The synthesis of Kobe0065 involves a multi-step protocol optimized for yield and purity (Scheme 1):

Step 1: Formation of Hydrazine Intermediate

  • Reaction: Substituted nitroarene (A) undergoes nucleophilic aromatic substitution with sodium methylate in methanol, yielding intermediate (B).
  • Mechanism: Methoxide ion attacks the electron-deficient aromatic ring, displacing a nitro group.

Step 2: Hydrazine Coupling

  • Reaction: Intermediate (B) reacts with hydrazine monohydrate in ethanol, forming hydrazine derivative (C).
  • Mechanism: Nucleophilic substitution at the activated aryl position.

Step 3: Isothiocyanate Formation

  • Reaction: Amine (D) reacts with carbon disulfide (CS₂) and triethylamine, followed by Boc₂O, to generate isothiocyanate (E).
  • Mechanism: Formation of dithiocarbamic acid salt, followed by Boc protection.

Step 4: Thiourea Assembly

  • Reaction: Hydrazine (C) couples with isothiocyanate (E) in acetonitrile, yielding Kobe0065.
  • Mechanism: Nucleophilic attack by hydrazine on the electrophilic thiocyanate carbon.

Physicochemical Properties

PropertyValueSignificance
Solubility15 mg/mL in DMSO; 3.24 mg/mL in EtOHSuitable for in vitro assays
LogP (XLogP3-AA)5.5High lipophilicity, suggesting membrane permeability
Molecular Weight449.79 g/molWithin Lipinski's rule limits
Hydrogen Bond Donors3Facilitates target interactions

The compound exhibits poor aqueous solubility, necessitating organic solvents for biological testing. Stability studies indicate susceptibility to hydrolysis under acidic/basic conditions due to the thiourea and nitro groups.

Computational Drug Design and In Silico Screening

Kobe0065 was discovered through structure-based drug design (SBDD) targeting the Ras-GTP conformation:

  • Target Identification: The surface pocket of M-Ras·GTP (PDB: 3KKP) was selected for virtual screening.
  • Virtual Screening: A library of 40,882 compounds was docked using Schrodinger’s Glide, prioritizing molecules with high affinity for the Ras-Raf interaction site.
  • Lead Optimization: Analogues of Kobe0065 were generated via similarity searches (Tanimoto coefficient ≥0.7), improving binding energy by 2.3 kcal/mol.

NMR Structural Validation: The complex of Kobe0065 with H-Ras·GTP confirmed insertion into a hydrophobic pocket formed by Lys5, Leu56, and Met67, disrupting effector binding.

Key Computational Parameters:

  • Docking free energy: -9.8 kcal/mol.
  • Polar interactions: Hydrogen bonds with Asp57 and Thr35 of Ras.

This approach exemplifies the integration of molecular dynamics simulations and machine learning in modern drug discovery.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.5

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

449.0172372 g/mol

Monoisotopic Mass

449.0172372 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15
1: Shima F, Yoshikawa Y, Ye M, Araki M, Matsumoto S, Liao J, Hu L, Sugimoto T, Ijiri Y, Takeda A, Nishiyama Y, Sato C, Muraoka S, Tamura A, Osoda T, Tsuda K, Miyakawa T, Fukunishi H, Shimada J, Kumasaka T, Yamamoto M, Kataoka T. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras-effector interaction. Proc Natl Acad Sci U S A. 2013 May 14;110(20):8182-7. doi: 10.1073/pnas.1217730110. Epub 2013 Apr 29. PubMed PMID: 23630290; PubMed Central PMCID: PMC3657810.

Explore Compound Types